molecular formula C12H16N2 B8401070 2-(3-Amino-phenyl)-2-ethyl-butyronitrile

2-(3-Amino-phenyl)-2-ethyl-butyronitrile

Cat. No. B8401070
M. Wt: 188.27 g/mol
InChI Key: ZTLKLFXANHREOH-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

A solution of 3.2 g (14.7 mmol) of 2-ethyl-2-(3-nitro-phenyl)-butyronitrile in 50 ml of ethanol was treated with 350 mg of water-wet Raney nickel and the mixture heated to 60° C. 10 ml of hydrazine hydrate was added dropwise over 20 minutes and the reaction stirred for a further 1 hour at 60° C. The cooled mixture was filtered through hyflo filter aid and evaporated to give 2.5 g (90%) of 2-(3-amino-phenyl)-2-ethyl-butyronitrile as an orange oil. [Mass spectrum (ESI) MH+ =189].
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)([CH2:6][CH3:7])[C:4]#[N:5])[CH3:2].O.O.NN>C(O)C>[NH2:14][C:10]1[CH:9]=[C:8]([C:3]([CH2:6][CH3:7])([CH2:1][CH3:2])[C:4]#[N:5])[CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)C(C#N)(CC)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
350 mg
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for a further 1 hour at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through hyflo
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C#N)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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